molecular formula C15H17NO B12521364 2-(1-Amino-2-phenylethyl)-4-methylphenol CAS No. 669771-03-3

2-(1-Amino-2-phenylethyl)-4-methylphenol

Cat. No.: B12521364
CAS No.: 669771-03-3
M. Wt: 227.30 g/mol
InChI Key: MWBPPOBDWNZREF-UHFFFAOYSA-N
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Description

2-(1-Amino-2-phenylethyl)-4-methylphenol is an organic compound that belongs to the class of phenolic amines This compound is characterized by the presence of an amino group attached to a phenylethyl chain, which is further connected to a methyl-substituted phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-phenylethyl)-4-methylphenol can be achieved through several synthetic routes. One common method involves the reduction of 2-nitro-1-phenylethanol, followed by a series of reactions to introduce the amino and methyl groups. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize high-pressure hydrogenation reactors and specialized catalysts to ensure efficient and cost-effective production. The choice of solvents and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-phenylethyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenolic compounds.

Scientific Research Applications

2-(1-Amino-2-phenylethyl)-4-methylphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-phenylethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Phenylethanolamine: Shares a similar phenylethylamine structure but lacks the methyl and hydroxyl groups.

    Phenylethanol: Contains a hydroxyl group but lacks the amino and methyl groups.

    2-Amino-1,3,4-thiadiazole: Contains an amino group and a heterocyclic ring, differing in structure and properties.

Uniqueness

2-(1-Amino-2-phenylethyl)-4-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and phenolic hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

669771-03-3

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(1-amino-2-phenylethyl)-4-methylphenol

InChI

InChI=1S/C15H17NO/c1-11-7-8-15(17)13(9-11)14(16)10-12-5-3-2-4-6-12/h2-9,14,17H,10,16H2,1H3

InChI Key

MWBPPOBDWNZREF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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